N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide
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Overview
Description
N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, a hydrazinecarbonyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the benzenesulfonamide group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile compound used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
N-({N’-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide stands out due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C32H33N3O4S |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C32H33N3O4S/c1-24(2)28-15-17-29(18-16-28)35(40(37,38)31-7-5-4-6-8-31)22-32(36)34-33-21-26-13-19-30(20-14-26)39-23-27-11-9-25(3)10-12-27/h4-21,24H,22-23H2,1-3H3,(H,34,36)/b33-21+ |
InChI Key |
QXGWGNVUKXBNOH-QNKGDIEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=C(C=C3)C(C)C)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=C(C=C3)C(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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